Ethyl 2-bromoisovalerate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8866. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

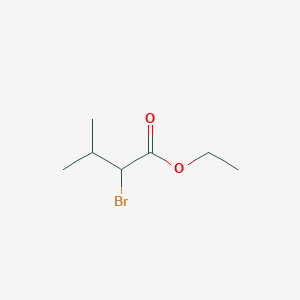

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFUWONOILPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870681 | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-12-1 | |

| Record name | Ethyl 2-bromo-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromoisovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-BROMOISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9877130M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Ethyl 2-bromoisovalerate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound, also known as ethyl 2-bromo-3-methylbutanoate, is a halogenated ester with a range of applications in organic synthesis and biochemical research.[1][2] Its key physical and chemical properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-bromo-3-methylbutanoate | [3][4] |

| Synonyms | Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric acid ethyl ester | [5] |

| CAS Number | 609-12-1 | [5] |

| Molecular Formula | C₇H₁₃BrO₂ | [3][5] |

| Molecular Weight | 209.08 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | |

| SMILES | CCOC(=O)C(Br)C(C)C | [3] |

Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Boiling Point | 185-187 °C | [5] |

| Density | 1.28 g/cm³ | [5] |

| Refractive Index | 1.4485-1.4505 | |

| Flash Point | 65 °C | |

| Solubility | Information not readily available, but expected to be soluble in organic solvents. |

Synthesis of this compound

A common method for the synthesis of this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction of isovaleric acid, followed by esterification with ethanol (B145695).[6][7] The HVZ reaction facilitates the α-bromination of the carboxylic acid.[8][9]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

Step 1: α-Bromination of Isovaleric Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid (1.0 equivalent) and a catalytic amount of red phosphorus.

-

Slowly add bromine (1.1 equivalents) to the flask through the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a scrubber.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the red color of bromine has disappeared.

-

Cool the reaction mixture to room temperature. The product, 2-bromoisovaleryl bromide, can be purified by distillation under reduced pressure.

Step 2: Esterification

-

Slowly add the crude 2-bromoisovaleryl bromide from Step 1 to a flask containing anhydrous ethanol (3.0 equivalents) at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Doublet | 1H | -CH(Br )- |

| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:

| Chemical Shift (ppm) | Assignment |

| ~169 | C =O (Ester carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~55 | -C H(Br)- |

| ~33 | -C H(CH₃)₂ |

| ~20 | -CH(C H₃)₂ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1160 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the α-position to the ester carbonyl.

Key Reactions

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of α-substituted esters.

-

Reformatsky Reaction: It can react with aldehydes and ketones in the presence of zinc to form β-hydroxy esters.

-

Precursor to Amino Acids: Reaction with ammonia (B1221849) or other nitrogen nucleophiles can be a route to synthesizing valine derivatives.

Applications in Research and Drug Development

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]

-

Proteomics Research: this compound is described as a useful biochemical for proteomics research.[2] As an alkylating agent, it can potentially be used as a chemical probe to covalently modify specific amino acid residues (e.g., cysteine, histidine) in proteins, allowing for their identification and functional characterization.

-

DNA Vector: There is a proposition for its use as a vector for introducing DNA into bacteria, as it can be hydrolyzed by lipases.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[3]

It is essential to consult the Safety Data Sheet (SDS) before handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

References

- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 609-12-1 | FE22968 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

Ethyl 2-bromoisovalerate CAS number

An In-depth Technical Guide to Ethyl 2-bromoisovalerate

CAS Number: 609-12-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

This compound, also known as Ethyl 2-bromo-3-methylbutanoate, is a halogenated ester widely used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 609-12-1 | [2][3][4] |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3][5] |

| Molecular Weight | 209.08 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 185-187 °C (at 760 mmHg); 77 °C (at 12 mmHg) | [1][2][7] |

| Density | 1.276 - 1.28 g/cm³ | [1][2][7] |

| Refractive Index | 1.4485 - 1.4505 | [1][7] |

| Flash Point | 65 °C / 149 °F | [7][8][9] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like chloroform, ethyl acetate, and hexane. | [1][10] |

| Storage | Store in a cool, dry, well-ventilated area (2°C - 8°C recommended), under an inert atmosphere (e.g., Nitrogen). | [2][6][7] |

Synonyms

The compound is known by several names in literature and commercial listings.[5][6][8]

-

2-Bromo-3-methylbutanoic acid ethyl ester

-

Ethyl 2-bromo-3-methylbutyrate

-

α-Bromoisovaleric acid ethyl ester

-

NSC 8866

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][9] It is a combustible liquid and may be corrosive to metals.[8]

GHS Hazard Information

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[2][5] |

| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[2][5][8] | |

| Corrosive to metals (Category 1) | GHS05 | H290: May be corrosive to metals.[8] | |

| Flammable liquids (Category 4) | None | Warning | H227: Combustible liquid.[8] |

Precautionary Statements

Safe handling and emergency procedures are outlined by the following precautionary statements.

| Type | Statement Code | Statement Text |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[2][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5][8] | |

| P234 | Keep only in original container.[8] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[8][11] | |

| Storage | P405 | Store locked up.[11] |

| P406 | Store in a corrosive resistant container with a resistant inner liner.[8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][8] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of isovaleric acid followed by esterification, or by the direct bromination of ethyl isovalerate. A common laboratory-scale method is the Hell-Volhard-Zelinsky reaction.

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This protocol describes the α-bromination of isovaleric acid and subsequent esterification. A related procedure provides a basis for the bromination step.[12]

Materials:

-

Isovaleric acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Diethyl ether

Procedure:

-

Bromination: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet tube (to neutralize HBr gas evolved), place isovaleric acid and a catalytic amount of red phosphorus or PBr₃.

-

Heat the mixture gently in a water bath. Add bromine dropwise from the dropping funnel at a rate that maintains a steady reflux. The red color of bromine should fade as it reacts.

-

After the addition is complete, continue heating the mixture for several hours until the evolution of HBr gas ceases, indicating the completion of the reaction. The product at this stage is crude 2-bromoisovaleric acid.

-

Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous ethanol in excess.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2-4 hours to drive the esterification to completion.

-

Work-up and Purification: Cool the mixture and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acids), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (diethyl ether) by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 77 °C under 12 mmHg vacuum.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 609-12-1 | FE22968 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS No. 609-12-1 | | SynZeal [synzeal.com]

- 5. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound|609-12-1 - MOLBASE Encyclopedia [m.molbase.com]

- 8. This compound | 609-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. This compound, 25G | Labscoop [labscoop.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Ethyl 2-bromoisovalerate structure and synthesis

An In-depth Technical Guide to Ethyl 2-Bromoisovalerate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name ethyl 2-bromo-3-methylbutanoate, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the alpha position to an ester group, makes it a versatile reagent for introducing the isovalerate moiety and for subsequent nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis protocols, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a chiral molecule containing a stereocenter at the second carbon. It is commonly handled as a racemic mixture.

IUPAC Name: ethyl 2-bromo-3-methylbutanoate[1] Synonyms: Ethyl α-bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric Acid Ethyl Ester[1][2][3] CAS Number: 609-12-1[1][4] Molecular Formula: C₇H₁₃BrO₂[1][4] SMILES: CCOC(=O)C(C(C)C)Br[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 209.08 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 185 °C (at 760 mmHg); 77 °C (at 12 mmHg) | [6][7] |

| Density | 1.276 - 1.28 g/cm³ | [6][7] |

| Refractive Index | 1.4485 - 1.4505 | [6] |

| Stability | Stable under normal temperatures and pressures. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2°C - 8°C under an inert gas like nitrogen. | [6][7] |

Synthesis of this compound

The most common and effective method for synthesizing this compound involves a two-step process:

-

α-Bromination of Isovaleric Acid: This is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction to produce an α-bromo intermediate.[8][9][10]

-

Esterification: The resulting α-bromo acyl bromide or α-bromo acid is then esterified with ethanol (B145695) to yield the final product.[9]

The overall synthetic pathway is illustrated below.

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established literature procedures for the α-bromination of carboxylic acids.[11]

-

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Phosphorus tribromide (PBr₃), catalytic amount

-

Liquid bromine (Br₂)

-

-

Equipment:

-

Dry round-bottom flask

-

Reflux condenser

-

Gas absorption trap (for HBr gas)

-

Heating mantle

-

Dropping funnel

-

Vacuum distillation apparatus

-

-

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a gas trap suitable for neutralizing the hydrogen bromide (HBr) gas byproduct.

-

Addition of Reactants: Charge the flask with isovaleric acid. Add a catalytic amount of phosphorus tribromide.

-

Bromination: Begin heating the mixture to approximately 40°C. Slowly add liquid bromine from a dropping funnel. The reaction is exothermic and will generate HBr gas.

-

Reaction Completion: After the bromine addition is complete, increase the temperature and heat the mixture to 70-80°C for 10-20 hours, or until the red color of the bromine disappears from the reflux condenser, indicating its consumption.[11]

-

Final Heating: To drive the reaction to completion, the temperature can be slowly raised to 100-105°C for an additional 1.5-2 hours.[11]

-

Isolation and Purification: Cool the reaction mixture to room temperature. The crude α-bromoisovaleryl bromide can be purified by vacuum distillation. A yield of approximately 96% for this intermediate step has been reported in similar syntheses.[11]

-

Protocol 2: Esterification of α-Bromoisovaleryl Bromide

The α-bromo acyl bromide intermediate is highly reactive and can be directly converted to the corresponding ethyl ester by reaction with ethanol.[9]

-

Materials:

-

α-Bromoisovaleryl bromide (from Protocol 1)

-

Anhydrous ethanol

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: Place anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Addition of Acyl Bromide: Slowly and carefully add the purified α-bromoisovaleryl bromide from the previous step to the cold ethanol with vigorous stirring. This reaction is exothermic.

-

Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction is typically rapid.

-

Work-up: Once the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

-

Experimental Workflow Diagram

The logical flow of the entire synthesis, from setup to final product, is outlined in the diagram below.

References

- 1. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | 609-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 6. This compound|609-12-1 - MOLBASE Encyclopedia [m.molbase.com]

- 7. This compound | 609-12-1 | FE22968 | Biosynth [biosynth.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Ethyl 2-Bromoisovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-bromoisovalerate (IUPAC name: Ethyl 2-bromo-3-methylbutanoate), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 2-bromo-3-methylbutanoate, Ethyl α-bromoisovalerate |

| CAS Number | 609-12-1 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.05 | Doublet | 1H | -CH (Br)- |

| ~2.20 | Multiplet | 1H | -CH(CH )-(CH₃)₂ |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.00 & ~0.90 | Doublet (each) | 6H | -CH-(CH₃ )₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C =O (Ester) |

| ~62 | -O-C H₂-CH₃ |

| ~55 | -C H(Br)- |

| ~32 | -C H(CH₃)₂ |

| ~20 & ~19 | -CH(C H₃)₂ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 167/169 | Moderate | [M - C₂H₅O]⁺ |

| 129 | High | [M - Br]⁺ |

| 101 | Moderate | [C₅H₉O₂]⁺ |

| 83 | Moderate | [C₅H₇O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition (Varian 400 MHz Spectrometer or similar):

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition (Varian 100 MHz Spectrometer or similar):

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.

2. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping with isopropanol (B130326) and allowing it to dry completely.

3. Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. GC-MS System (Agilent GC-MS or similar):

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-300 amu.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final structure confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

Ethyl 2-Bromoisovalerate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-bromoisovalerate (CAS No. 609-12-1), a key reagent in various synthetic applications. This document outlines the physical and chemical properties, potential hazards, safe handling procedures, emergency protocols, and the experimental methodologies used to determine such safety data.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H13BrO2 | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |

| Boiling Point | 77 °C (12 mmHg) | [3][6] |

| Flash Point | 65 °C (149 °F) | [3][6] |

| Density | 1.276 g/cm³ | [3] |

| Refractive Index | 1.4485-1.4505 | [3][7] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Storage Condition | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep away from heat, sparks, and flame. | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][4] |

| Combustible Liquid | H227: Combustible liquid.[4][5] | |

| Corrosive to Metals | H290: May be corrosive to metals.[4][5] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Handling Procedures

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[3]

-

Personal Hygiene: Wash thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.[3]

-

Container Management: Keep container tightly closed when not in use.[3] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks or open flames, as they may retain product residue.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Emergency Procedures

Immediate and appropriate response to an incident involving this compound is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6] |

| Skin Contact | Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[4][5][6] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4][6] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: Combustible liquid.[4][5] Vapors may be heavier than air and can spread along the ground.[3] Containers may explode when heated.[3][6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and bromine fumes.[3][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and containment.

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[3] |

| Conditions to Avoid | Incompatible materials, ignition sources, excess heat, strong oxidants.[3] |

| Incompatible Materials | Strong oxidizing agents.[3][6] |

| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, bromine fumes.[3] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[6] |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: The test involves the administration of the substance in a stepwise procedure using a small number of animals at each step. The outcome of each step (survival or death) determines the dosage for the next step.

-

Animal Model: Typically, rodents (rats or mice) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally to a group of animals (usually 3).

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Depending on the outcome, the dose for the next group of animals is either increased or decreased.

-

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD Test Guideline 431

This in vitro test is used to identify corrosive substances and mixtures.

-

Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive materials are identified by their ability to cause cell death in the epidermis.

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the tissues are rinsed and incubated.

-

Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

-

-

Endpoint: A substance is identified as corrosive if the mean tissue viability falls below a predefined threshold after a specific exposure time.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Principle: The test material is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the extent of cell death.

-

Test System: Commercially available RhCE models.

-

Procedure:

-

The test substance (liquid or solid) is applied to the RhCE tissue for a defined exposure time.

-

Following exposure and a post-treatment incubation period, cell viability is measured using the MTT assay.

-

-

Endpoint: A chemical is classified as a non-irritant if the mean tissue viability is above a certain threshold.

The following diagram illustrates the logical relationship in assessing the skin and eye irritation potential of a chemical like this compound, prioritizing in vitro methods.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties. This guide provides the essential information for its safe use in a laboratory or research setting. By understanding its properties, adhering to the recommended handling procedures, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The outlined experimental protocols provide insight into the rigorous testing methodologies that form the basis of chemical safety assessments. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. oecd.org [oecd.org]

- 6. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Physical and chemical properties of Ethyl 2-bromoisovalerate

An In-depth Technical Guide to Ethyl 2-bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 609-12-1). The information is intended for use in research, development, and manufacturing settings.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 2-bromo-3-methylbutanoate, is a halogenated ester.[1] It presents as a colorless to pale yellow liquid with a fruity odor.[1][2] This compound is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1]

Physical Properties

The key physical characteristics of this compound are summarized in the table below. It is sparingly soluble in water but shows good solubility in common organic solvents.[1]

| Property | Value | References |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 185-187 °C (at 760 mmHg); 77 °C (at 12 mmHg) | [1][2][3] |

| Density | 1.276 - 1.28 g/cm³ | [1][2][3] |

| Refractive Index (n20/D) | 1.4485 - 1.4505 | [1][2] |

| Flash Point | 65 °C (149 °F) | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, ethyl acetate, hexane | [1] |

Chemical Identifiers

The following table lists the primary chemical identifiers for this compound.

| Identifier | Value | References |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3][5] |

| Molecular Weight | 209.08 g/mol | [2][3][5] |

| CAS Number | 609-12-1 | [2][3][5] |

| IUPAC Name | ethyl 2-bromo-3-methylbutanoate | [5] |

| SMILES | CCOC(=O)C(Br)C(C)C | [3] |

| InChI Key | WNFUWONOILPKNX-UHFFFAOYSA-N | [5][6][7] |

| Synonyms | Ethyl 2-bromo-3-methylbutyrate, α-Bromoisovaleric acid ethyl ester | [2][5] |

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures.[2] However, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4] Incompatible materials include strong oxidizing agents.[2] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen bromide fumes.[2]

The reactivity of this compound is primarily centered around the carbon-bromine bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as a building block in organic synthesis. It is also used as an initiator in polymerization reactions, such as atom transfer radical polymerization (ATRP).[8]

Caption: Key reactive sites and common reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Hell-Volhard-Zelinsky reaction of isovaleric acid, followed by Fischer esterification.

Step 1: α-Bromination of Isovaleric Acid This procedure is adapted from the synthesis of α-bromoisovaleric acid.[9]

-

Reaction Setup : In a flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.

-

Catalyst Addition : Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination : Slowly add bromine (Br₂) to the mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap. Heat the mixture to maintain a gentle reflux until the red-brown color of bromine disappears.

-

Workup : Cool the reaction mixture. The crude α-bromoisovaleric acid can be purified by distillation under reduced pressure.

Step 2: Esterification

-

Reaction Setup : Combine the purified α-bromoisovaleric acid with an excess of absolute ethanol (B145695) in a round-bottom flask.

-

Acid Catalyst : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux : Heat the mixture to reflux for several hours to drive the esterification to completion.

-

Workup and Purification : After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the this compound with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent via rotary evaporation. The final product is purified by fractional distillation under reduced pressure.

Caption: General workflow for the two-step synthesis of this compound.

Analytical Methods

-

Gas Chromatography (GC) : Purity is typically determined by GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups, particularly the ester carbonyl (C=O) stretch.[5][7]

-

Mass Spectrometry (MS) : GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5][7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] It is also a combustible liquid.[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][10]

-

Handling : Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, ignition sources, and strong oxidizing agents.[2][4]

-

Storage : Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[2][3] Recommended storage is often under an inert gas (e.g., nitrogen) at 2-8°C.[3]

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][10] If inhaled, move to fresh air.[4] If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical attention.[4]

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates : It is used in the synthesis of various pharmaceutical compounds.

-

Agrochemicals : It is an intermediate in the production of pesticides.

-

DNA Vector : It has been proposed for use as a vector for introducing genes into bacteria due to its ability to be hydrolyzed by lipases.[3]

-

Polymer Chemistry : It acts as an initiator for controlled radical polymerization techniques.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|609-12-1 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | 609-12-1 | FE22968 | Biosynth [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 2-bromoisobutyrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound, 25G | Labscoop [labscoop.com]

An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, with the IUPAC name ethyl 2-bromo-3-methylbutanoate , is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom adjacent to an ester functional group, makes it a valuable building block in the pharmaceutical and fragrance industries.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.[2] It is soluble in organic solvents but has limited solubility in water.[2]

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-bromo-3-methylbutanoate | [4] |

| Synonyms | Ethyl 2-bromoisovalerate, 2-Bromo-3-methylbutyric acid ethyl ester | [5] |

| CAS Number | 609-12-1 | [4] |

| Molecular Formula | C₇H₁₃BrO₂ | [4] |

| Molecular Weight | 209.08 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Density | 1.276 g/cm³ | [1] |

| Boiling Point | 185-186 °C at 760 mmHg; 77 °C at 12 mmHg | [1] |

| Flash Point | 65 °C | [1] |

| Refractive Index | 1.4485-1.4505 | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2][6] |

Spectroscopic Data

| Spectrum Type | Key Data/Peaks | Reference(s) |

| ¹H NMR | Data available in various databases | [1] |

| ¹³C NMR | Data available in various databases | [2][4] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns available | [4][7] |

| Infrared (IR) | Data available for liquid film | [1][8] |

Synthesis of Ethyl 2-bromo-3-methylbutanoate

Two common and effective methods for the laboratory-scale synthesis of ethyl 2-bromo-3-methylbutanoate are detailed below.

Experimental Protocol 1: Esterification of 2-Bromo-3-methylbutanoic Acid

This protocol involves the Fischer esterification of 2-bromo-3-methylbutyric acid with ethanol (B145695), using a strong acid catalyst.

Reactants:

-

2-Bromo-3-methylbutyric acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-bromo-3-methylbutyric acid (e.g., 3 g, 16.5 mmol) in a sufficient volume of anhydrous ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 36 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium carbonate solution until the effervescence ceases.

-

Remove the ethanol from the mixture by distillation.

-

Extract the remaining aqueous layer with dichloromethane (e.g., 3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromo-3-methylbutanoate.

-

The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: From 2-Bromo-3-methylbutanoyl Bromide

This method utilizes the reaction of the corresponding acid bromide with anhydrous ethanol.

Reactants:

-

2-Bromo-3-methylbutanoyl bromide

-

Anhydrous ethyl alcohol

-

5% aqueous sodium carbonate solution

-

Water

-

Anhydrous sodium or magnesium sulfate

Procedure: [9]

-

To a stirred solution of 2-bromo-3-methylbutanoyl bromide in a suitable reaction vessel, slowly add anhydrous ethyl alcohol (e.g., 300 mL). Note that this reaction is exothermic.[9]

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Add water (e.g., 500 mL) to the reaction mixture. The product, ethyl 2-bromo-3-methylbutanoate, will separate as a dense, oily layer.[9]

-

Separate the organic layer and wash it twice with a 5% aqueous sodium carbonate solution (e.g., 2 x 200 mL) and then twice with water (e.g., 2 x 200 mL).[9]

-

Dry the washed organic layer over anhydrous sodium or magnesium sulfate.[9]

-

Filter to remove the drying agent.

-

The purified product is obtained by distillation under reduced pressure (boiling point: 92-94 °C at 74 mmHg).[9]

Synthetic Workflow Diagrams

Applications in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the ethyl 3-methylbutanoate moiety onto a variety of nucleophilic scaffolds.

Intermediate in the Synthesis of Repaglinide

A notable application of ethyl 2-bromo-3-methylbutanoate is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin (B600854) secretagogue used in the management of type 2 diabetes. The synthesis involves the alkylation of a phenolic compound, a reaction for which an α-bromo ester like ethyl 2-bromo-3-methylbutanoate is well-suited.

The conceptual workflow below illustrates the role of ethyl 2-bromo-3-methylbutanoate in the synthesis of a key intermediate for Repaglinide. This involves the O-alkylation of a substituted phenol (B47542) with ethyl 2-bromo-3-methylbutanoate, followed by further transformations to yield the final drug substance.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 2-bromo-3-methylbutyrate(609-12-1) 13C NMR spectrum [chemicalbook.com]

- 3. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. benchchem.com [benchchem.com]

- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 8. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

Commercial Availability and Synthetic Applications of Ethyl 2-Bromoisovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromoisovalerate (CAS No. 609-12-1) is a halogenated ester with significant applications as a key intermediate in the synthesis of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its application in drug development, specifically in the synthesis of the sedative-hypnotic agent Bromisoval (B1667876). Additionally, its potential, though less documented, use in proteomics as a cysteine alkylating agent is discussed.

Introduction

This compound, also known as ethyl 2-bromo-3-methylbutanoate, is a valuable reagent in organic synthesis. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group, makes it an effective alkylating agent for various nucleophiles. This reactivity is harnessed in the pharmaceutical industry for the construction of carbon-carbon and carbon-nitrogen bonds in the synthesis of active pharmaceutical ingredients (APIs). A primary example of its utility is in the manufacture of Bromisoval (bromovalerylurea), a sedative and hypnotic drug.[1] While some commercial suppliers also list it as a biochemical for proteomics research, specific applications in this field are not extensively documented in publicly available literature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 609-12-1 | [2] |

| Molecular Formula | C₇H₁₃BrO₂ | [2] |

| Molecular Weight | 209.08 g/mol | [2] |

| Appearance | Colorless to almost colorless liquid | |

| Boiling Point | 185-186 °C | [3] |

| Density | ~1.28 g/cm³ | [3] |

| Flash Point | 65 °C (149 °F) | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | Inferred from general properties of similar esters. |

| IUPAC Name | ethyl 2-bromo-3-methylbutanoate | [4] |

| InChI Key | WNFUWONOILPKNX-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C(C(C)C)Br | [4] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity levels typically exceed 97%. Table 2 provides a summary of representative suppliers and pricing information. Prices are subject to change and may vary based on quantity, purity, and supplier.

Table 2: Commercial Availability of this compound

| Supplier | Purity | Quantity | Price (USD) | Reference |

| Biosynth | - | 250 g | $95.00 | [3] |

| Chemsavers | 97% | 5 g | $55.00 | - |

| Fisher Scientific (TCI) | >98.0% | 5 g | $37.29 | [3] |

| Fisher Scientific (TCI) | >98.0% | 25 g | $100.67 | [3] |

| Thermo Scientific Alfa Aesar | 97% | 5 g | - | [5] |

| Santa Cruz Biotechnology | - | - | Contact for pricing | [2] |

| Sigma-Aldrich | - | - | Contact for pricing | [6] |

| Tokyo Chemical Industry (TCI) | >98.0% | 25 g | - | |

| SynZeal | Reference Standard | - | Contact for pricing | [6] |

Applications in Drug Synthesis: Synthesis of Bromisoval

Reaction Scheme

Caption: Overall reaction for the synthesis of Bromisoval.

Proposed Experimental Protocol: Synthesis of Bromisoval

This protocol is based on the principles of N-acylurea synthesis and the conditions described for the reaction of the corresponding acyl bromide with urea.[7] Optimization of reaction conditions (temperature, time, and choice of base/solvent) may be necessary.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.1 equivalents) in anhydrous ethanol.

-

Addition of Base: To the urea solution, add sodium ethoxide (1.1 equivalents) and stir until dissolved.

-

Addition of Ester: Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude Bromisoval from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of Bromisoval.

Potential Applications in Proteomics

Several suppliers list this compound as a biochemical for proteomics research.[2] While specific, detailed protocols are not widely published, its chemical structure suggests a potential application as a cysteine alkylating agent. In proteomics, alkylation of cysteine residues is a standard step to prevent the reformation of disulfide bonds after reduction, ensuring proper protein digestion and analysis by mass spectrometry.

Proposed Mechanism: Cysteine Alkylation

The thiol group of a cysteine residue can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound. This would result in a stable thioether linkage, effectively capping the cysteine residue.

Caption: Proposed reaction of this compound with a cysteine residue.

Generalized Experimental Workflow for Protein Alkylation

The following is a generalized workflow for the reduction and alkylation of proteins for mass spectrometry analysis, adapted for the potential use of this compound.

References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. This compound | 609-12-1 | FE22968 | Biosynth [biosynth.com]

- 4. This compound | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS No. 609-12-1 | | SynZeal [synzeal.com]

- 7. CN102276504A - Synthesis method of bromisoval - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of Ethyl 2-bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, a valuable reagent in organic synthesis, serves as a versatile building block for the introduction of the isovalerate moiety into a wide range of molecular scaffolds. Its utility is particularly pronounced in the pharmaceutical industry, where the structural motif it provides is found in various bioactive molecules. This technical guide delves into the core reactions of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in research and drug development. The primary focus will be on two of its most significant transformations: the Reformatsky reaction and the Williamson ether synthesis, alongside a discussion of other relevant nucleophilic substitution reactions.

Core Reactions of this compound

The Reformatsky Reaction: Formation of β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal.[1][2] this compound is an excellent substrate for this reaction, reacting with aldehydes and ketones to generate sterically hindered β-hydroxy esters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde or ketone.[1][3] Subsequent acidic workup yields the desired β-hydroxy ester.

This protocol is adapted from a similar procedure utilizing ethyl bromoacetate.[4]

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (B42025) (1.0 eq)

-

Activated Zinc dust (1.2 eq)

-

Anhydrous Toluene (B28343)

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere.

-

To the flask are added activated zinc dust (1.2 eq) and anhydrous toluene (50 mL).

-

A solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a mixture of anhydrous toluene (20 mL) and anhydrous diethyl ether (10 mL) is prepared and transferred to the dropping funnel.

-

A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated (indicated by a color change and gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1 hour to ensure complete consumption of the starting materials.

-

The reaction mixture is then cooled to 0 °C in an ice bath, and the reaction is quenched by the slow addition of 1 M HCl until the excess zinc has dissolved.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed successively with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product, ethyl 3-hydroxy-2-isopropyl-3-phenylpropanoate, is purified by column chromatography on silica (B1680970) gel.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| This compound | Benzaldehyde | Zinc | Toluene/Ether | 2 hours | Reflux | ~52% | [4] |

| This compound | Acetone (B3395972) | Zinc | Toluene/Ether | 2 hours | Reflux | ~60-70% (estimated) |

Note: The yield for the reaction with benzaldehyde is based on a similar reaction with ethyl bromoacetate. The yield for acetone is an estimation based on typical Reformatsky reaction outcomes.

Caption: Mechanism of the Reformatsky Reaction.

The Williamson Ether Synthesis: Formation of Ethers

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers.[5] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[6][7] this compound, being a secondary alkyl halide, can undergo this reaction, although elimination reactions can be a competing pathway, especially with sterically hindered or strongly basic alkoxides. The choice of a primary, less hindered alkoxide is preferable to maximize the yield of the ether product.[7]

Materials:

-

This compound (1.0 eq)

-

Sodium Ethoxide (1.1 eq)

-

Anhydrous Ethanol (B145695)

-

Round-bottom flask, reflux condenser, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) is prepared in a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

This compound (1.0 eq) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (50 mL) and water (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product, ethyl 2-ethoxyisovalerate, is purified by distillation under reduced pressure.

| Reactant 1 | Nucleophile | Solvent | Reaction Time | Temperature | Yield Range | Reference |

| This compound | Sodium Ethoxide | Ethanol | 4-6 hours | Reflux | 50-95% | [5] |

| This compound | Sodium Phenoxide | Dimethylformamide (DMF) | 6-8 hours | 80 °C | 60-80% (estimated) |

Note: The yield range for sodium ethoxide is based on typical Williamson ether synthesis reactions. The conditions and yield for sodium phenoxide are estimations based on general principles of this reaction.

Caption: SN2 Mechanism of the Williamson Ether Synthesis.

Other Nucleophilic Substitution Reactions

This compound, as an α-bromo ester, is susceptible to nucleophilic attack by a variety of other nucleophiles, including amines, cyanides, and thiolates. These reactions typically proceed via an SN2 mechanism, similar to the Williamson ether synthesis.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. The Reformatsky reaction and the Williamson ether synthesis represent two of its most powerful applications, providing access to valuable β-hydroxy esters and ethers, respectively. Understanding the detailed experimental protocols and mechanistic pathways of these core reactions is crucial for medicinal chemists and process development scientists aiming to leverage the synthetic potential of this important building block. The data and methodologies presented in this guide serve as a foundational resource for the successful implementation of this compound in the synthesis of novel and complex organic molecules.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. scribd.com [scribd.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of Ethyl 2-bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, with the CAS number 609-12-1, is a halogenated ester of significant interest in organic synthesis and pharmaceutical development.[1] Its chemical structure, featuring a bromine atom alpha to an ester carbonyl group, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of a variety of organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its applications in key organic reactions, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of reaction pathways and workflows.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond at the α-position to the ester carbonyl. This C-Br bond is susceptible to cleavage, allowing the molecule to participate in a range of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The electron-withdrawing nature of the adjacent ester group activates the α-carbon towards nucleophilic attack and facilitates the formation of enolates.

Key Reactions and Applications

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[2][3] this compound serves as an excellent substrate for this reaction, generating a zinc enolate intermediate that can then react with a wide range of aldehydes and ketones.

Reaction Mechanism:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent, known as a Reformatsky enolate.[2][3]

-

Nucleophilic Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone.

-

Hydrolysis: Subsequent acidic workup protonates the oxygen anion to yield the final β-hydroxy ester product.

Experimental Protocol: General Procedure for the Reformatsky Reaction

-

Materials:

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous solvent (e.g., Toluene, THF)

-

This compound

-

Aldehyde or Ketone

-

Aqueous acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl) for workup

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

-

Procedure:

-